molecular formula C12H14N2O2 B13913215 6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]

6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]

Cat. No.: B13913215
M. Wt: 218.25 g/mol
InChI Key: ZIYOIBQBJVLJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Nitro-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is a complex organic compound characterized by a spirocyclic structure. This compound features a nitro group at the 6’ position and a cyclobutane ring fused to an isoquinoline moiety. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Nitro-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent cyclization to form the spirocyclic structure can be facilitated by using strong bases or catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Bulk manufacturing often requires stringent control of reaction parameters to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6’-Nitro-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

6’-Nitro-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-Nitro-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The spirocyclic structure may enhance binding affinity to certain receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Properties

IUPAC Name

6-nitrospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-14(16)10-2-3-11-9(8-10)4-7-13-12(11)5-1-6-12/h2-3,8,13H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYOIBQBJVLJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(CCN2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.